(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure, featuring an amino group and a hydroxyl group on a chiral carbon, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired chiral amine alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a precursor compound.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Ketones
Reduction: Secondary amines, Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an agonist or antagonist, depending on its structure and the target.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL: The enantiomer of the compound with different stereochemistry.
4-(Methylethyl)phenylpropan-2-OL: Lacks the amino group, resulting in different chemical properties.
1-Amino-1-phenylpropan-2-OL: Lacks the isopropyl group, affecting its steric and electronic characteristics.
Uniqueness
(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12+/m1/s1 |
InChI Key |
BPLOSCYHANWPKX-SKDRFNHKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)C(C)C)N)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
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